![molecular formula C10H12F2O4 B15327186 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroacetyl group and the dioxaspiro moiety imparts distinct chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one typically involves a tandem Prins/pinacol reaction. This method employs a Lewis acid catalyst to facilitate the reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions are optimized to achieve high yields and excellent selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure scalability and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s potential bioactivity is explored for developing new pharmaceuticals, particularly as inhibitors or modulators of specific biological targets.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its difluoroacetyl and dioxaspiro moieties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: These compounds share a similar spirocyclic structure but differ in their functional groups and bioactivity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their inhibitory activity against specific kinases and have different applications compared to 7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one.
Uniqueness
The uniqueness of this compound lies in its difluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and studying specific biological interactions.
Propiedades
Fórmula molecular |
C10H12F2O4 |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
7-(2,2-difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C10H12F2O4/c11-9(12)8(14)6-5-10(2-1-7(6)13)15-3-4-16-10/h6,9H,1-5H2 |
Clave InChI |
CWCIAWBLQIWALX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(C1=O)C(=O)C(F)F)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)

![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
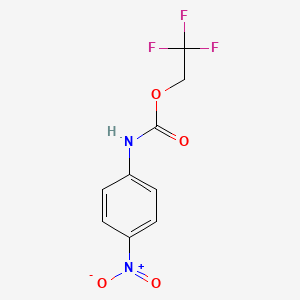
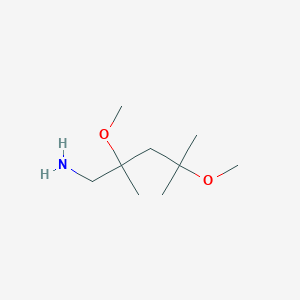

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
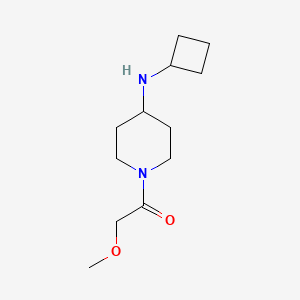
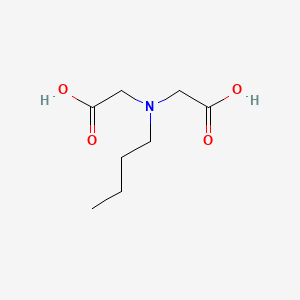
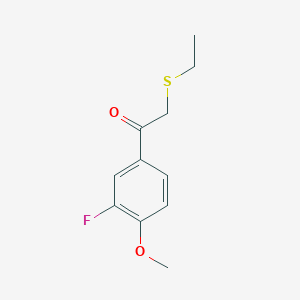
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
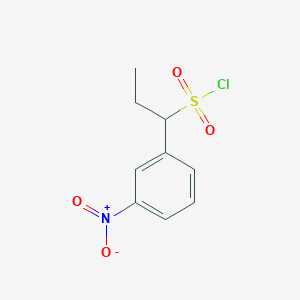
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)
